4-Azido-1-chloro-2-(trifluoromethyl)benzene
Overview
Description
4-Azido-1-chloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3ClF3N3 It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1-chloro-2-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction where a chloro group on a benzene ring is replaced by an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-chloro-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), DMF or DMSO, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted benzene derivatives.
Reduction: 4-Amino-1-chloro-2-(trifluoromethyl)benzene.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-Azido-1-chloro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.
Medicine: Investigated for potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Azido-1-chloro-2-(trifluoromethyl)benzene depends on the specific application and reaction it is involved in. Generally, the azido group is highly reactive and can participate in various chemical transformations. In bioconjugation, the azido group can react with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is often used to label or modify biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Azido-1-chloro-2-fluorobenzene: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
4-Azido-1-chloro-2-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Azido-1-chloro-2-nitrobenzene: Similar structure but with a nitro group instead of a trifluoromethyl group.
Uniqueness
4-Azido-1-chloro-2-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules with specific electronic characteristics and in applications where the trifluoromethyl group enhances the stability or activity of the resulting compounds.
Properties
IUPAC Name |
4-azido-1-chloro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-2-1-4(13-14-12)3-5(6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDVTPMVJIOFSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.